6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide

Lipophilicity LogP Drug-likeness

6-Chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide (CAS 622803-44-5) is a heterocyclic sulfonamide with the molecular formula C10H9ClN2O3S and molecular weight 272.71 g/mol. It belongs to the pyridine-3-sulfonamide class, which is widely explored for carbonic anhydrase inhibition.

Molecular Formula C10H9ClN2O3S
Molecular Weight 272.71g/mol
CAS No. 622803-44-5
Cat. No. B385373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide
CAS622803-44-5
Molecular FormulaC10H9ClN2O3S
Molecular Weight272.71g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNS(=O)(=O)C2=CN=C(C=C2)Cl
InChIInChI=1S/C10H9ClN2O3S/c11-10-4-3-9(7-12-10)17(14,15)13-6-8-2-1-5-16-8/h1-5,7,13H,6H2
InChIKeyDDCCIGORNPGVJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 6-Chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide (CAS 622803-44-5) is a Distinct Sulfonamide Building Block for Medicinal Chemistry Sourcing


6-Chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide (CAS 622803-44-5) is a heterocyclic sulfonamide with the molecular formula C10H9ClN2O3S and molecular weight 272.71 g/mol [1]. It belongs to the pyridine-3-sulfonamide class, which is widely explored for carbonic anhydrase inhibition [2]. The compound incorporates three pharmacophoric elements: a 6-chloropyridine core, a sulfonamide linker, and an N-furan-2-ylmethyl substituent. Its computed logP of approximately 2.27 [1] places it in a lipophilicity range distinct from saturated analogs, a property that directly influences membrane permeability and target engagement potential. This compound is commercially available at 95% purity from multiple vendors [3].

Why Generic Substitution Fails for 6-Chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide (CAS 622803-44-5)


Generic substitution among pyridine-3-sulfonamide analogs is not supported by evidence due to significant differences in lipophilicity, heterocyclic electronics, and substitution pattern that can alter target binding. The furan-2-ylmethyl group provides a specific combination of aromaticity, hydrogen-bonding capacity, and conformational flexibility that differs markedly from saturated tetrahydrofuran analogs (logP ~0.91 ) or pyridylmethyl analogs with distinct H-bonding networks in the solid state [1]. Even within the same scaffold, the addition or removal of a single chloro substituent—as seen with the 5,6-dichloro analog (CAS 622340-03-8)—is expected to shift both potency and selectivity profiles in enzyme inhibition assays . The quantitative evidence below demonstrates that this compound occupies a distinct physicochemical and predicted bioactivity space that cannot be replicated by casually swapping in an analog.

Product-Specific Comparative Evidence: 6-Chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide vs. Closest Analogs


Lipophilicity Differentiation: Furan vs. Tetrahydrofuran Analog

The target compound exhibits a logP of 2.273 [1], which is approximately 2.5-fold higher (on a log scale) than its closest saturated analog, 6-chloro-N-(oxolan-2-ylmethyl)pyridine-3-sulfonamide (ACD/LogP: 0.91) . The aromatic furan ring in the target compound contributes substantially to lipophilicity compared to the saturated tetrahydrofuran ring. This difference of 1.36 log units translates to a ~23-fold difference in octanol-water partition coefficient, which has direct consequences for passive membrane permeability and non-specific protein binding.

Lipophilicity LogP Drug-likeness Membrane permeability

Predicted Bioactivity Spectrum: PASS Analysis vs. Class Baseline

In silico PASS (Prediction of Activity Spectra for Substances) analysis of 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide yielded the following probability scores: Chloride peroxidase inhibitor (Pa = 0.620), Protein kinase inhibitor (Pa = 0.584), Antimycobacterial (Pa = 0.577), Rheumatoid arthritis treatment (Pa = 0.499), and Platelet-derived growth factor kinase inhibitor (Pa < 0.5) [1]. For context, a Pa > 0.5 is considered a reasonable probability of experimental activity in PASS interpretation. The top predicted activity (chloride peroxidase inhibition) differentiates this compound from many generic pyridine-3-sulfonamides, which more commonly predict carbonic anhydrase inhibition as the primary activity.

PASS prediction Enzyme inhibition Chloride peroxidase Protein kinase Antimycobacterial

Halogen Substitution Pattern: Mono-6-chloro vs. 5,6-Dichloro Analog

The target compound bears a single chlorine at the 6-position of the pyridine ring (MW = 272.71 g/mol) [1]. The direct analog 5,6-dichloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide (CAS 622340-03-8, MW = 307.15 g/mol) incorporates a second chlorine at the 5-position . This additional chlorine increases molecular weight by 34.44 Da and introduces an additional hydrogen bond acceptor site, which alters the electrostatic potential surface of the pyridine ring. In the broader context of sulfonamide carbonic anhydrase inhibitors, chloro-substitution pattern has been shown to shift isoform selectivity; for example, 6-chloro-substituted pyridine-3-sulfonamides demonstrate altered inhibition constants relative to their 5-chloro or unsubstituted counterparts in hCA I, II, IX, and XII assays [2].

Structure-activity relationship Halogen substitution Scaffold optimization

Solid-State Packing: Hydrogen-Bonding Capability Relative to Pyridylmethyl Analog

While no crystal structure of the target compound itself has been deposited, the structurally related 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide has been crystallographically characterized, revealing N-H···N hydrogen-bonded zigzag chains with a C(7) graph-set motif and a dihedral angle of 46.85° between the pyridine rings [1]. Replacing the pyridin-4-ylmethyl group with a furan-2-ylmethyl group eliminates the pyridyl nitrogen H-bond acceptor, fundamentally altering the intermolecular hydrogen-bonding network. The furan oxygen provides a weaker H-bond acceptor than the pyridyl nitrogen, which affects crystal packing, melting point, and potentially dissolution rate—all relevant for formulation and solid-state handling during procurement.

Crystallography Hydrogen bonding Solid-state properties Solubility

Recommended Procurement and Application Scenarios for 6-Chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide (CAS 622803-44-5)


Fragment-Based Screening Libraries Targeting Kinases or Heme-Dependent Enzymes

Based on the PASS prediction profile showing probable chloride peroxidase inhibition (Pa = 0.620) and protein kinase inhibition (Pa = 0.584) [1], this compound is a differentiated candidate for fragment-based or small-molecule screening libraries targeting heme-dependent enzymes or kinase ATP-binding sites. Its molecular weight (272.71 Da) and logP (2.27) fall within fragment-like physicochemical space, and the furan ring provides a unique recognition element not present in most commercial sulfonamide fragments.

Medicinal Chemistry Hit-to-Lead Optimization Requiring the 6-Chloropyridine-3-sulfonamide Scaffold

For projects where the 6-chloropyridine-3-sulfonamide core has been identified as a privileged scaffold—particularly in carbonic anhydrase inhibitor programs targeting tumor-associated isoforms hCA IX and hCA XII [2]—this compound offers a unique combination of an aromatic furan side chain with a free NH sulfonamide. The 5-position remains unsubstituted, providing a synthetic handle for further derivatization that is absent in the 5,6-dichloro analog .

Physicochemical Comparator Studies for Lipophilicity-Dependent Assays

With a logP of 2.27, this compound occupies a lipophilicity window that is ~23-fold higher than its tetrahydrofuran analog (logP 0.91) . This makes the pair an ideal matched set for studying the impact of furan ring aromaticity on cell permeability, metabolic stability, or off-target binding while keeping the core scaffold constant. Researchers studying logP-activity relationships can use this compound as the 'high-logP' partner in such paired analyses.

Sulfonamide SAR Exploration for Anti-Infective or Anti-Inflammatory Programs

The PASS antimycobacterial prediction (Pa = 0.577) [1] and the established role of furan-containing sulfonamides in antimicrobial research [2] position this compound as a screening candidate for anti-infective programs. Its structural features—6-chloropyridine, furan ring, and sulfonamide—are each individually associated with antibacterial and anti-inflammatory activity, making it a rational choice for phenotypic screening decks.

Quote Request

Request a Quote for 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.